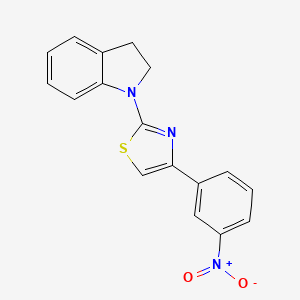

2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O2S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-4-(3-nitrophenyl)-1,3-thiazole |

InChI |

InChI=1S/C17H13N3O2S/c21-20(22)14-6-3-5-13(10-14)15-11-23-17(18-15)19-9-8-12-4-1-2-7-16(12)19/h1-7,10-11H,8-9H2 |

InChI Key |

SVUVCGDZXYGFQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for the Construction of 2 Indolin 1 Yl 4 3 Nitrophenyl Thiazole and Analogues

Established Synthetic Strategies for Thiazole (B1198619) Ring Formation

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These strategies typically involve the reaction of precursors that contain the requisite sulfur and nitrogen atoms to form the five-membered ring.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole nucleus. synarchive.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com For the specific synthesis of 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole, this would conceptually involve the reaction between 2-bromo-1-(3-nitrophenyl)ethanone and indoline-1-carbothioamide. The reaction begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. chemhelpasap.com

Modern advancements have introduced several variants to the traditional Hantzsch synthesis to improve efficiency, yield, and environmental footprint. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net Additionally, various catalysts, such as copper silicate (B1173343), have been employed to facilitate the reaction under heterogeneous conditions, allowing for easier catalyst recovery and reuse. nanobioletters.com One-pot, multi-component procedures have also been developed, wherein the α-haloketone, a thiourea (B124793) derivative, and an aldehyde are reacted in the presence of a catalyst like silica-supported tungstosilicic acid to form highly substituted thiazoles. mdpi.com

Table 1: Variants of Hantzsch Thiazole Synthesis for 4-Arylthiazole Analogues

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Methanol, Microwave (90°C), 30 min | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |

| Substituted Phenacyl bromide + Thiourea | Ethanol (B145695), Copper silicate catalyst, Reflux (78°C) | 4-Substituted-2-aminothiazole | Excellent | nanobioletters.com |

| Acetophenone (B1666503) + Thiourea + Iodine | Reflux, 12 h | 2-Amino-4-phenylthiazole | Good | asianpubs.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Benzaldehyde | 1-Butanol, TSSA catalyst, Ultrasonic irradiation | Substituted Hantzsch thiazole derivative | 79-90% | mdpi.com |

Cyclocondensation Reactions for Thiazole Derivatives

Cyclocondensation is a broad category of reactions that encompasses the Hantzsch synthesis but also includes other pathways for forming heterocyclic rings from acyclic precursors. asianpubs.org In the context of thiazole synthesis, these reactions are characterized by the joining of two or more molecules to form the ring, typically with the elimination of a small molecule like water or hydrogen halide.

A common strategy involves the reaction of α-haloketones with substituted thioureas. For instance, 2-bromo-(3-trifluoromethyl)phenylethanone undergoes cyclocondensation with various substituted thioureas in ethanol to yield the corresponding 2-aminothiazole (B372263) derivatives. derpharmachemica.com This approach is highly versatile, allowing for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring. Another example is the synthesis of 2-amino-4-(2-pyridyl)thiazole, which is achieved through the α-bromination of 2-acetylpyridine (B122185) followed by condensation with thiourea. nih.gov These methods highlight the modularity of cyclocondensation reactions in building a library of thiazole derivatives. nih.govmdpi.com

Other Heterocyclic Ring Closure Methodologies

Beyond the Hantzsch synthesis, other methodologies have been developed for the construction of thiazole rings. One such approach involves the reaction of carbonyl compounds and thiourea using iodine as the condensing agent, which avoids the need to pre-synthesize and isolate the α-haloketone. asianpubs.orgnih.gov

More recently, novel strategies have emerged for synthesizing 2,5-disubstituted thiazoles, which can be challenging via the traditional Hantzsch route. nih.gov One innovative, metal-free method involves the cyclization of N-substituted α-amino acids. The reaction proceeds through the activation of the carboxylic acid with thionyl chloride, followed by an intramolecular cyclization and deoxygenation to afford the target thiazole in excellent yields. nih.gov Such methods provide alternative pathways that can bypass the limitations of classical syntheses and offer access to a broader range of thiazole-containing compounds. nih.gov

Approaches for the Introduction and Modification of the Indoline (B122111) Moiety

The indoline scaffold can be incorporated into the final molecule either by building it from acyclic precursors or by functionalizing a pre-existing indoline ring system.

Fischer Indole (B1671886) Synthesis and Subsequent Reduction to Indoline

The Fischer indole synthesis, discovered in 1883, is a classic and highly effective method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.com The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com

Once the indole ring is formed, it can be reduced to the corresponding indoline (2,3-dihydroindole). This reduction can be achieved using various reagents. Acidic reducing agents such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid (NaCNBH₃/CH₃COOH) are effective for reducing the heterocyclic ring of the indole nucleus to give an indoline. bhu.ac.in In some cases, modified Fischer indolization conditions, such as using trifluoroacetic acid with a reducing agent like triethylsilane (Et₃SiH), can lead directly to annulated indolines in a process known as reductive Fischer indolization. nih.gov This one-step approach can be highly efficient for creating complex indoline structures. nih.govnih.gov

Table 2: Key Steps in Fischer Indole Synthesis and Indoline Formation

| Reaction Step | Description | Reagents | Reference |

|---|---|---|---|

| Indole Formation | Acid-catalyzed cyclization of a phenylhydrazone. | Phenylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | wikipedia.orgbyjus.com |

| Indole Reduction | Reduction of the indole's heterocyclic ring. | Zn/HCl or NaCNBH₃/CH₃COOH | bhu.ac.in |

| Reductive Indolization | Direct formation of indolines from cyclic β-oxoesters and arylhydrazines. | CF₃CO₂H, Et₃SiH | nih.gov |

Derivatization of Pre-existing Indoline Nuclei

An alternative and highly modular approach involves the derivatization of an existing indoline molecule. The nitrogen atom (N-1) of the indoline ring is nucleophilic and can react with various electrophiles. bhu.ac.in This allows for the direct attachment of the indoline moiety to other parts of a molecule.

In the context of synthesizing this compound, a plausible pathway involves the acylation or related derivatization of the indoline nitrogen. For instance, indoline can be reacted with an electrophilic partner that already contains the thiazole ring. However, a more direct route would involve first converting indoline into a suitable nucleophile for the Hantzsch synthesis, such as indoline-1-carbothioamide. This intermediate could then be reacted with 2-bromo-1-(3-nitrophenyl)ethanone to directly form the target compound in a single cyclization step. General N-substitution of indoles and indolines can be achieved with various reagents, and in the presence of strong bases, the N-H proton can be removed to form N-metallated indoles, which are potent nucleophiles for reaction with electrophiles. bhu.ac.in This reactivity provides a flexible handle for incorporating the indoline nucleus into complex molecular architectures.

Integration of the 3-Nitrophenyl Substituent

The introduction of the 3-nitrophenyl moiety at the C4 position of the thiazole ring is typically achieved through the widely recognized Hantzsch thiazole synthesis. synarchive.com This cornerstone reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.govacs.org

To incorporate the 3-nitrophenyl group, a precursor ketone, 3-nitroacetophenone, is used as the starting point. This ketone undergoes α-halogenation, most commonly bromination, to yield 2-bromo-1-(3-nitrophenyl)ethan-1-one. This α-haloketone is a critical building block, as it carries the pre-functionalized nitrophenyl group directly into the subsequent cyclization step.

The Hantzsch reaction then proceeds by reacting 2-bromo-1-(3-nitrophenyl)ethan-1-one with a suitable thioamide, in this case, indoline-1-carbothioamide. The reaction mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, leading to an intermediate that subsequently cyclizes and dehydrates to form the final 4-(3-nitrophenyl)thiazole ring system. researchgate.netresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable protocols. The synthesis of thiazole derivatives has been a fertile ground for the application of green chemistry principles, focusing on reducing energy consumption, minimizing waste, and avoiding hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the Hantzsch synthesis of thiazoles, microwave irradiation offers significant advantages over conventional heating methods. nih.govresearchgate.net Reactions that typically require several hours of refluxing can often be completed in a matter of minutes under microwave conditions, leading to a substantial reduction in energy consumption. researchgate.netscielo.br Furthermore, microwave heating frequently results in higher product yields and improved purity, minimizing the need for extensive purification steps. nih.govnih.gov

For instance, studies on analogous Hantzsch reactions have demonstrated a dramatic decrease in reaction time from 8 hours under conventional reflux to just a few minutes with microwave heating, accompanied by an increase in yield. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Method | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 - 15 hours | 45 - 65% | acs.orgnih.gov |

| Microwave Irradiation | 3 - 15 minutes | 70 - 93% | nih.govnih.govresearchgate.net |

The elimination or replacement of volatile organic solvents is a key tenet of green chemistry. Solvent-free, or "neat," reaction conditions have been successfully applied to the Hantzsch thiazole synthesis. researchgate.netthieme-connect.com These reactions are often carried out by simply grinding the α-haloketone and the thioamide together, sometimes with a solid support or catalyst, or by heating the mixture in the absence of a solvent. acs.org This approach not only reduces environmental impact but also simplifies the work-up procedure, as the product can often be isolated directly. thieme-connect.com One-pot solvent-free methods have been reported to produce 2-aminothiazole derivatives in good yields (around 86%). youtube.com

While less common for this specific transformation, conducting reactions in aqueous media is another green alternative that is continuously being explored for the synthesis of various heterocyclic compounds.

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. The synthesis of thiazoles has benefited from a variety of catalytic systems.

Heterogeneous Catalysts: Reusable solid catalysts offer significant green advantages, as they can be easily separated from the reaction mixture by simple filtration and reused multiple times. For example, silica-supported tungstosilicic acid has been employed as an efficient and recyclable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, demonstrating sustained activity for several reaction cycles. mdpi.com Another approach involves a magnetic nanocatalyst which can be easily removed using an external magnet. rsc.org

Homogeneous Catalysis: Transition metal catalysts, particularly those based on copper and palladium, are widely used. Copper catalysts can facilitate multi-component reactions, allowing for the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur in a single step. nih.govorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide a versatile method for introducing aryl or other substituents onto a pre-formed thiazole scaffold, offering a modular approach to complex derivatives. nih.govacs.org

Table 2: Catalytic Systems for Thiazole Synthesis

| Catalyst System | Reaction Type | Advantages | Reference(s) |

|---|---|---|---|

| Silica (B1680970) Supported Tungstosilicic Acid | Three-component Hantzsch | Reusable, efficient under ultrasonic irradiation | mdpi.com |

| Copper(I) Iodide | Multi-component condensation | Uses simple starting materials, good functional group tolerance | nih.govorganic-chemistry.org |

| Palladium(II) Acetate (B1210297) | Cross-coupling / From vinyl azides | High selectivity, mild conditions | nih.govacs.org |

| Iron(III) Bromide | From vinyl azides | Alternative selectivity to Palladium | nih.gov |

| Ca(II) catalysts | Cyclization of propargyl alcohols | Activates alcohols for reaction with thioamides | acs.org |

Yield Optimization and Reaction Efficiency Studies

Reaction Conditions: The choice of solvent, temperature, and reaction time are all interdependent variables. While traditional syntheses often use solvents like ethanol or DMF under reflux, studies have shown that optimizing these conditions, for example by switching to microwave heating, can drastically improve yields and reduce reaction times. nih.govmdpi.com

Catalyst Choice and Loading: In catalytic reactions, the nature of the catalyst and its concentration are paramount. Optimization involves screening different catalysts to find one that provides the highest yield and selectivity, as well as determining the minimum amount of catalyst needed to achieve efficient conversion, thereby reducing cost and potential product contamination. mdpi.comrsc.org

Influence of Substituents: As noted, electron-withdrawing groups like the 3-nitrophenyl substituent can sometimes have a detrimental effect on yield. nih.gov This necessitates specific optimization for substrates bearing such functionalities. For example, a study on the synthesis of 5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazole derivatives involved careful selection of reagents and conditions to achieve yields ranging from 62% to 71%. nih.gov

Systematic studies that vary these parameters allow for the development of a robust and high-yielding synthetic protocol.

Table 3: Summary of Compounds Mentioned

| Compound Name | Molecular Structure |

|---|---|

| This compound | Thiazole ring with an indoline group at position 2 and a 3-nitrophenyl group at position 4. |

| 3-Nitroacetophenone | An acetophenone molecule with a nitro group at the meta position of the phenyl ring. |

| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | An α-haloketone derived from 3-nitroacetophenone. |

| Indoline-1-carbothioamide | An indoline ring with a thioamide functional group attached to the nitrogen atom. |

| 4-(4-Nitrophenyl)thiazole | A thiazole with a 4-nitrophenyl group at the 4-position. |

| N-ethyl-5-(5-nitrothiazol-2-ylthio)-1,3,4-thiadiazol-2-amine | A complex molecule containing a nitrothiazole moiety. |

Advanced Spectroscopic and Chromatographic Techniques in Structural Elucidation of 2 Indolin 1 Yl 4 3 Nitrophenyl Thiazole

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the target molecule, 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole, one would expect to observe distinct signals for the protons of the indoline (B122111), 3-nitrophenyl, and thiazole (B1198619) moieties.

The indoline ring would typically show signals for the aromatic protons and the two aliphatic methylene (B1212753) groups (-CH₂-CH₂-). The aromatic protons of the indoline ring would appear in the downfield region (typically δ 7.0-7.5 ppm), with their multiplicity depending on the substitution pattern. The methylene protons would appear further upfield, likely as two distinct triplets if they are adjacent, due to spin-spin coupling.

The 3-nitrophenyl group would exhibit a characteristic pattern in the aromatic region of the spectrum. The nitro group is strongly electron-withdrawing, which would shift the protons on this ring further downfield. One would expect to see signals for the four aromatic protons, with their chemical shifts and coupling constants being indicative of their positions relative to the nitro group and the thiazole ring.

The thiazole ring has a single proton, which would appear as a singlet in a specific region of the spectrum, providing a key diagnostic signal for the formation of the thiazole ring.

While specific data for the target compound is unavailable, the ¹H NMR data for a related indenyl-thiazole derivative, N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine, shows aromatic protons in the range of δ 7.22–7.77 ppm and methylene protons as a multiplet at δ 2.89–3.11 ppm synarchive.com.

Interactive Data Table: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Indoline Aromatic | 7.0 - 7.5 | Multiplets | Dependent on substitution |

| Indoline Methylene | 3.0 - 4.0 | Triplets | Adjacent -CH₂- groups |

| 3-Nitrophenyl Aromatic | 7.5 - 8.5 | Multiplets | Electron-withdrawing effect of NO₂ |

| Thiazole | 7.0 - 8.0 | Singlet | Single proton on the thiazole ring |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment.

The carbons of the aromatic rings (indoline and 3-nitrophenyl) would appear in the downfield region (typically δ 110-160 ppm). The carbon attached to the nitro group would be significantly deshielded. The carbons of the thiazole ring would also have characteristic chemical shifts. The aliphatic methylene carbons of the indoline ring would appear in the upfield region of the spectrum.

For instance, in a related thiazole derivative, the thiazole carbons appear at δ 108.1 ppm and δ 150.9 ppm, while aromatic carbons are observed between δ 122.8 and 137.3 ppm synarchive.com.

Interactive Data Table: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Indoline Aromatic | 110 - 150 |

| Indoline Methylene | 20 - 50 |

| 3-Nitrophenyl Aromatic | 120 - 150 |

| Carbon bearing NO₂ | 145 - 155 |

| Thiazole C2 | ~160 - 170 |

| Thiazole C4 | ~140 - 150 |

| Thiazole C5 | ~110 - 120 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing which protons are adjacent to each other. For the target molecule, COSY would show correlations between the protons of the adjacent methylene groups in the indoline ring and between neighboring protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations between the protons of the indoline ring and the C2 carbon of the thiazole ring, confirming their connectivity. It would also show correlations between the thiazole proton and the carbons of the 3-nitrophenyl ring, establishing the attachment at the C4 position. The use of such techniques has been pivotal in the structural assignment of complex heterocyclic systems nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn provides the elemental formula.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the target compound, characteristic fragmentation would likely involve the cleavage of the bonds connecting the different ring systems. For example, cleavage between the indoline nitrogen and the thiazole ring, or between the thiazole ring and the 3-nitrophenyl group, would result in fragment ions that can be diagnostic for the presence of these structural units. The fragmentation of a related bromo-indan-thiazole derivative showed the molecular ion peak and fragments corresponding to the loss of bromine and the cleavage of the thiazole ring synarchive.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

N-O Stretching: The nitro group (NO₂) would exhibit strong, characteristic asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings would appear in the 1450-1650 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the indoline methylene groups would be found just below 3000 cm⁻¹.

C-N Stretching: The C-N stretching of the indoline ring would be visible in the fingerprint region of the spectrum.

In a similar thiazole derivative, the C=N stretch was observed at 1616 cm⁻¹ synarchive.com.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

X-ray Diffraction (XRD) for Crystalline Structure Determination

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystal structure would confirm the connectivity of the indoline, thiazole, and 3-nitrophenyl rings. It would also reveal the conformation of the molecule in the solid state, such as the relative orientation of the different ring systems. For example, X-ray diffraction analysis of a complex triazolo-pyridazino-indole system was used to confirm its chemical architecture, revealing the crystal system, space group, and unit cell parameters mdpi.com. Such data provides an unambiguous and detailed picture of the molecular structure.

Chromatographic Methods for Compound Purity Assessment and Isolation

The purification and assessment of purity for the synthesized compound, this compound, are critical steps that rely on a combination of chromatographic techniques. These methods are essential for isolating the target molecule from reaction byproducts and for quantifying its purity level, which is a prerequisite for accurate spectroscopic analysis and further research. The principal techniques employed for this class of heterocyclic compounds include Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, qualitative tool for monitoring the progress of the synthesis of 2,4-disubstituted thiazoles. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) and developing it with an appropriate mobile phase, the consumption of starting materials and the formation of the product can be visualized, often under UV light (254 nm). nih.gov For compounds of similar polarity, a common elution system involves a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate (B1210297) and n-heptane. nih.gov The relative retention factor (Rf) values of the spots provide a preliminary indication of the purity of the crude product and help in optimizing the solvent system for preparative column chromatography.

Column Chromatography

For the preparative isolation of this compound, column chromatography is the standard method of purification following synthesis. nih.gov This technique operates on the same principles as TLC but on a much larger scale.

Stationary Phase: Silica gel (typically 60-120 mesh) is the most common stationary phase used for the purification of thiazole derivatives. nih.gov

Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane or n-heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform). nih.govnih.gov This allows for the separation of compounds based on their differential adsorption to the silica gel. The final product is collected in fractions, which are then analyzed by TLC to identify and combine the pure fractions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive method for the quantitative assessment of the purity of the final compound. A validated HPLC-UV method provides high resolution, sensitivity, and reproducibility. d-nb.info While a specific validated method for this compound is not publicly available, the methodology developed for a structurally analogous indole-thiazole derivative with a para-nitro substituent (a p-nitro isomer) provides a robust framework for its analysis. nih.gov

An isocratic reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule. d-nb.info The analyte is separated on a non-polar stationary phase (like C18) with a polar mobile phase. The method would require validation for parameters such as specificity, linearity, accuracy, and precision to ensure reliable quantification. d-nb.info

Below are the typical conditions and validation parameters for an HPLC-UV analysis of a closely related indole-thiazole derivative, which would serve as a starting point for method development for this compound.

Table 1: Illustrative HPLC-UV Method Parameters for a Related Indole-Thiazole Compound

| Parameter | Condition/Value | Reference |

|---|---|---|

| Instrument | HPLC with UV-Vis Detector | d-nb.info |

| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) | d-nb.info |

| Mobile Phase | Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water | d-nb.info |

| Elution Mode | Isocratic (e.g., 45% Acetonitrile : 55% Aqueous Acid) | d-nb.info |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection Wavelength (λmax) | 272 nm | d-nb.info |

| Column Temperature | Ambient or controlled (e.g., 40°C) | pom.go.id |

Table 2: Illustrative Method Validation Data for a Related Indole-Thiazole Compound

| Validation Parameter | Result | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | ≥ 0.99 | pom.go.id |

| Accuracy (% Recovery) | 99.06 - 101.05% | Typically 80 - 120% | pom.go.id |

| Precision (RSD %) | < 2.0% | ≤ 2% | pom.go.id |

| Limit of Quantitation (LOQ) | 0.07% | Method Dependent | pom.go.id |

These chromatographic methods, used in concert, ensure the effective isolation of this compound from the synthetic reaction mixture and provide a high degree of confidence in its identity and purity, which is fundamental for subsequent structural elucidation and characterization.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov Geometry optimizations are typically performed to determine the most stable conformation of the molecule. nih.gov For 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole, these calculations, often using a basis set like B3LYP/6-31G(d,p), would yield optimized geometric parameters such as bond lengths and angles. nih.govnih.gov While experimental crystal data for this specific compound is not available, DFT-optimized structures generally show good agreement with X-ray diffraction data for similar heterocyclic systems. nih.govmdpi.com

Beyond geometry, DFT is used to calculate key electronic properties that govern molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable. researchgate.net For thiazole (B1198619) derivatives, the HOMO is often located on the electron-rich portions of the molecule, such as the thiazole ring and phenyl moieties, while the LUMO is typically distributed over the electron-accepting groups, like the nitro group. researchgate.net This distribution determines the molecule's ability to participate in charge-transfer interactions.

Table 1: Hypothetical Optimized Geometric and Electronic Parameters for this compound (Calculated via DFT)

| Parameter | Description | Hypothetical Value |

| Bond Lengths (Å) | ||

| C=N (Thiazole) | Length of the carbon-nitrogen double bond in the thiazole ring. | 1.30 Å |

| C-S (Thiazole) | Length of the carbon-sulfur single bond in the thiazole ring. | 1.75 Å |

| N-O (Nitro Group) | Length of the nitrogen-oxygen bonds in the nitro substituent. | 1.22 Å |

| **Bond Angles (°) ** | ||

| C-N-C (Indoline) | Angle around the nitrogen atom within the indoline (B122111) ring. | 118.5° |

| C-C-C (Phenyl) | Angle within the nitrophenyl ring structure. | 120.0° |

| Electronic Properties | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -2.8 eV |

| ΔE (HOMO-LUMO Gap) | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 3.7 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 4.2 Debye |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. semanticscholar.org This method is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.

For a novel compound like this compound, docking studies would begin by selecting potential biological targets based on the known activities of structurally similar molecules. Thiazole and indolinone scaffolds are present in compounds known to inhibit a wide range of enzymes. nih.govmdpi.comresearchgate.net For instance, derivatives have shown activity against dihydrofolate reductase (DHFR), cyclooxygenase (COX-2), and various kinases, which are implicated in antimicrobial and anti-inflammatory pathways. nih.govscilit.comjohnshopkins.edu Docking simulations would place the thiazole derivative into the active site of these proteins to assess its binding compatibility. The active site, or binding pocket, is a cavity on the surface of the protein where substrates and inhibitors bind, often containing key amino acid residues essential for catalysis. nih.gov

Once docked, the interaction between the ligand and the target is evaluated. The binding affinity, often expressed as a negative Gibbs free energy (ΔG) in kcal/mol, quantifies the strength of the interaction; a more negative value indicates stronger binding. nih.govtaylorandfrancis.com This binding energy is governed by a combination of non-covalent interactions. nih.gov

For this compound, these interactions would likely include:

Hydrogen Bonding: The nitro group and the nitrogen atom in the thiazole ring could act as hydrogen bond acceptors, interacting with donor residues (e.g., Serine, Threonine, Lysine) in the protein's active site. researchgate.netnih.gov

Hydrophobic Interactions: The phenyl and indoline rings provide hydrophobic surfaces that can interact with nonpolar amino acid residues like Leucine, Valine, and Alanine. nih.gov

π-Stacking: The aromatic rings (phenyl and the indoline system) can engage in π-π stacking or π-cation interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan within the binding pocket, further stabilizing the ligand-protein complex. nih.govnorthumbria.ac.uk

Table 2: Hypothetical Molecular Docking Results for this compound Against Various Protein Targets

| Protein Target (PDB ID) | Biological Role | Binding Affinity (kcal/mol) | Key Interacting Residues |

| DHFR (S. aureus) | Dihydrofolate Reductase (Antimicrobial) | -8.5 | Tyr100, Ile50, Phe92 |

| COX-2 (Human) | Cyclooxygenase-2 (Anti-inflammatory) | -9.2 | Arg120, Tyr355, Ser530 |

| PIM-1 Kinase (Human) | PIM-1 Proto-Oncogene (Anticancer) | -7.9 | Lys67, Glu121, Leu120 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This allows for the prediction of activity for new, untested molecules. nih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.govresearchgate.net The first step is to calculate molecular descriptors for each compound. These numerical descriptors encode various aspects of the molecular structure, including:

Topological descriptors: Describe atomic connectivity and molecular shape.

Electronic descriptors: Quantify charge distribution, electronegativity, and polarizability.

Physicochemical descriptors: Include properties like lipophilicity (LogP) and molar refractivity (MR). imist.ma

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is built that correlates a selection of these descriptors with the observed biological activity. imist.malaccei.org The resulting QSAR equation provides a quantitative model of how specific structural features contribute to the biological profile. For example, a hypothetical MLR model might look like:

pIC₅₀ = 0.45 * (LogP) - 0.21 * (Dipole Moment) + 1.12 * (JGI4) + 2.58

Here, pIC₅₀ is the logarithmic biological activity, and JGI4 is a topological descriptor. laccei.org Such a model suggests that higher lipophilicity and a larger value for the JGI4 descriptor enhance activity, while a larger dipole moment is detrimental.

A QSAR model is only useful if it can accurately predict the activity of new compounds. nih.gov Therefore, rigorous validation is essential. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.govresearchgate.net

Key statistical parameters for assessing a QSAR model include:

R² (Coefficient of Determination): Measures how well the model fits the training set data. Values closer to 1.0 indicate a better fit. nih.gov

q² (Cross-validated R²): Determined through internal validation (e.g., leave-one-out method), this parameter assesses the model's robustness. A q² > 0.5 is generally considered acceptable. researchgate.netjyoungpharm.org

Predictive R² (R²_pred): Calculated for the external test set, this is the most stringent test of a model's predictive ability. nih.gov

Table 3: Hypothetical Validation Statistics for a 2D-QSAR Model of Thiazole Derivatives

| Parameter | Description | Value | Interpretation |

| R² | Coefficient of determination for the training set. | 0.85 | Good internal fit. |

| q² | Cross-validated correlation coefficient. | 0.72 | The model is robust and not due to chance correlation. |

| R²_pred | Predictive R² for the external test set. | 0.68 | Good predictive capacity for new compounds. |

| F-test | Fisher's test value for statistical significance. | 85.4 | The model is statistically significant. |

| RMSE | Root Mean Square Error. | 0.35 | Low error in prediction. |

These validation metrics would confirm that the developed QSAR model is statistically sound and can be reliably used for the virtual screening and design of new, more potent this compound analogues. nih.govresearchgate.net

Conformational Analysis and Energy Landscape Exploration

The three-dimensional conformation of a molecule is intrinsically linked to its chemical reactivity and biological activity. For a molecule such as this compound, which possesses multiple rotatable bonds, a comprehensive conformational analysis is essential to understand its preferred spatial arrangements and the energetic barriers between them. Such studies are typically conducted using computational chemistry methods, which provide valuable insights into the molecule's flexibility and the populations of different conformational states at equilibrium.

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds, which give rise to different spatial orientations of the constituent ring systems. These rotations are associated with specific dihedral angles:

τ1 (C-N-C-C): This dihedral angle describes the rotation around the bond connecting the indoline nitrogen to the thiazole ring. Variations in τ1 will dictate the relative orientation of the indoline and thiazole moieties.

τ2 (C-C-C-N): This angle pertains to the rotation around the single bond linking the thiazole ring to the 3-nitrophenyl group. It governs the orientation of the phenyl ring relative to the thiazole core.

τ3 (O-N-C-C): The rotation around the bond connecting the nitro group to the phenyl ring is described by this dihedral angle. While often considered to have a lower rotational barrier, its orientation can be influenced by steric and electronic interactions with the rest of the molecule.

To explore the energy landscape of this compound, a systematic conformational search is typically performed. This involves rotating the key dihedral angles (τ1, τ2, and τ3) in discrete steps and calculating the potential energy of each resulting conformation. Density Functional Theory (DFT) is a widely employed quantum mechanical method for such calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G** or higher to provide a good balance between accuracy and computational cost. mdpi.comresearchgate.netmdpi.com

The results of a conformational search are typically visualized as a potential energy surface, where the energy of the molecule is plotted as a function of the dihedral angles. The minima on this surface correspond to stable or metastable conformers. For each identified stable conformer, a full geometry optimization is performed to locate the exact energy minimum.

The relative energies of the identified conformers allow for the determination of their Boltzmann populations at a given temperature, providing insight into the probability of finding the molecule in a particular shape. The energy barriers between these conformers, corresponding to transition states on the potential energy surface, determine the kinetics of conformational interchange.

A hypothetical summary of the results from a conformational analysis of this compound is presented in the tables below. These tables illustrate the type of data that would be generated in such a computational study.

Table 1: Calculated Relative Energies and Boltzmann Populations of Stable Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 13.5 |

| 3 | 2.10 | 5.8 |

| 4 | 3.50 | 5.4 |

This table is interactive. Click on the headers to sort the data.

Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers

| Conformer | τ1 (C-N-C-C) | τ2 (C-C-C-N) | τ3 (O-N-C-C) |

| 1 | 145.2 | 35.8 | 15.2 |

| 2 | -140.5 | 150.1 | 18.5 |

| 3 | 40.1 | 45.3 | 12.8 |

| 4 | -35.7 | -145.6 | 20.1 |

This table is interactive. Click on the headers to sort the data.

These computational investigations are fundamental to building a comprehensive understanding of the structure-activity relationships of this compound. The identification of low-energy conformers provides crucial information for subsequent studies, such as molecular docking simulations with biological targets, where the bioactive conformation is of paramount importance. nih.gov

Biological Profile of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite the existence of the chemical compound This compound , identified by the CAS Number 361369-35-9 bldpharm.com, a thorough review of published scientific literature reveals a significant gap in knowledge regarding its specific biological activities. At present, there is no available data from cell-based assays or other experimental studies that detail its effects on cellular processes or its potential as a therapeutic agent.

Consequently, it is not possible to provide specific research findings for the requested exploration of its biological interactions and mechanistic pathways. The following sections of the requested outline cannot be addressed with scientifically validated information pertaining solely to This compound :

Exploration of Biological Interactions and Mechanistic Pathways

Antimicrobial Potency and Modes of Action

Antifungal Spectrum and Efficacy

While research into related chemical structures, such as indole-thiazole hybrids and various thiazole (B1198619) derivatives, has shown promising results in areas like antiproliferative and antimicrobial activities nih.govnih.govnih.govnih.gov, these findings are specific to the compounds studied in those reports and cannot be extrapolated to 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole without direct experimental evidence. The biological and mechanistic profile of this specific compound remains a subject for future scientific investigation.

Cellular Target Identification in Microbial Systems

The antimicrobial potential of heterocyclic compounds containing indole (B1671886) and thiazole moieties is a significant area of research. While direct studies on the specific microbial targets of this compound are not extensively detailed, the mechanisms of structurally related compounds offer valuable insights. Thiazole derivatives have been identified as a novel class of potent antimicrobial agents that can inhibit bacterial growth through various mechanisms. researchgate.net

One of the key cellular targets identified for similar molecules is dihydrofolate reductase (DHFR) , an essential enzyme in the biosynthesis of nucleic acids and amino acids. researchgate.net For instance, a derivative, 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one, demonstrated selective inhibitory activity against DHFR with an IC50 value of 40.71 ± 1.86 nM, a potency superior to the reference drug Methotrexate. researchgate.netjohnshopkins.edu This suggests that the indolin-thiazole scaffold could effectively bind to and inhibit DHFR. researchgate.net Another critical bacterial enzyme, DNA gyrase , which is involved in DNA replication and repair, has also been identified as a target for thiazole-containing compounds. researchgate.netnih.gov

Furthermore, studies on indole derivatives have shown their effectiveness against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism in some cases is linked to the inhibition of efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which contributes significantly to antibiotic resistance. nih.gov The combination of the indole ring and various side chains is crucial for this activity. nih.gov Molecular docking analyses of other indolyl-based compounds have suggested potential interactions with proteins like FtsZ and pyruvate (B1213749) kinases, which are vital for bacterial cell division and metabolism, respectively. mdpi.com These findings collectively suggest that this compound may exert its antimicrobial effects by targeting fundamental cellular processes in microbes, such as nucleotide synthesis, DNA topology, or cell division.

Anti-inflammatory Response Modulation at the Molecular Level

The indoline (B122111) and thiazole scaffolds are prominent in compounds designed for anti-inflammatory activity. Their mechanism of action often involves the direct inhibition of pro-inflammatory enzymes and the regulation of key signaling pathways that control the expression of inflammatory mediators.

Inhibition of Inflammatory Mediators and Enzymes (e.g., p38 MAPK, COX-2)

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) as they catalyze the production of pro-inflammatory prostaglandins. mdpi.com The thiazole nucleus is a key component of known NSAIDs like meloxicam (B1676189) and is present in many experimental anti-inflammatory molecules. mdpi.comresearchgate.net Research on 2-(trimethoxyphenyl)-thiazole derivatives showed that these compounds can be potent inhibitors of both COX-1 and COX-2. mdpi.comresearchgate.net For example, certain analogues exhibited COX-2 inhibition with IC50 values as low as 23.26 μM. mdpi.com The substitution pattern on the thiazole and associated phenyl rings significantly influences the inhibitory potency and selectivity towards COX-2 over COX-1. mdpi.comnih.gov The anti-inflammatory effect of COX-2 inhibition is partly due to a reduction in the production of the immunosuppressive cytokine IL-10 and a restoration of IL-12, a key cytokine in cell-mediated immunity. researchgate.net

Another critical enzyme in inflammatory signaling is the p38 mitogen-activated protein kinase (p38 MAPK) . This kinase is implicated in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis. nih.gov Inhibition of p38 MAPK has been shown to suppress the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells and reduce the expression of inflammatory cytokines. nih.gov A p38 MAPK inhibitor, NJK14047, effectively suppressed arthritis development in animal models, highlighting the therapeutic potential of targeting this pathway. nih.gov Given the established role of thiazole-containing structures in modulating inflammatory pathways, this compound may also interact with targets like COX-2 and p38 MAPK.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Analog A2 | Potent | 23.26 | mdpi.com |

| Analog A3 | >100 | 28.52 | mdpi.com |

| Analog A6 | 26.88 | 28.61 | mdpi.com |

| Analog A8 | Potent | <30 | mdpi.com |

Regulation of Key Signaling Pathways (e.g., NF-κB, AP-1)

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the immune system and the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. nih.govnih.govumsha.ac.ir Aberrant NF-κB signaling is linked to many inflammatory diseases. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to be potent modulators of the NF-κB pathway. nih.gov These compounds can inhibit multiple steps in NF-κB activation, including preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. nih.gov By stabilizing the NF-κB-IκBα complex, indole derivatives block the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes. nih.gov This regulatory activity is often mediated through the upstream PI3K/Akt/mTOR signaling pathway. nih.gov

The Activator Protein-1 (AP-1) is another transcription factor that plays a crucial role in inflammation and is often co-activated with NF-κB. core.ac.uk The AP-1 family of proteins is involved in cellular proliferation, differentiation, and apoptosis, as well as in the immune response. nih.gov Some anti-inflammatory natural products mediate their effects by inhibiting both the NF-κB and AP-1 pathways. core.ac.ukresearchgate.net For example, andrographolide (B1667393) has been shown to suppress inflammatory responses by inhibiting extracellular signal-regulated kinase (ERK), which is upstream of AP-1, and IκB kinase (IKK), which is critical for NF-κB activation. researchgate.net The presence of the indoline moiety in this compound suggests it could similarly modulate these critical inflammatory signaling cascades.

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Compounds with antioxidant properties can mitigate this damage. Various derivatives of indolin-2-one and thiazole have demonstrated significant antioxidant and radical scavenging capabilities. nih.govnih.govresearchgate.netmdpi.com

Studies on indolin-2-one and indoline-2-thione (B1305242) derivatives have shown they are effective scavengers of various radicals, including peroxyl radicals (ROO•) and superoxide (B77818) anion radicals (O2•−). nih.govresearchgate.net Similarly, phenolic thiazoles have shown potent activity in neutralizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.gov

Particularly relevant are 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which are structurally very similar to the title compound. These molecules have been evaluated for their antioxidant activities and have shown the ability to act as ROS scavengers. nih.govresearchgate.net The antioxidant mechanism can involve hydrogen atom transfer to neutralize free radicals, a property often enhanced by the presence of phenolic hydroxyl groups or a labile hydrogen on a hydrazone or similar moiety. nih.gov The combination of the thiazole ring, known for its electron-donating properties, and the indoline group within this compound provides a structural basis for potential antioxidant and radical scavenging activity.

Investigation of Enzyme Inhibition Profiles (e.g., α-Glucosidase)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

While direct studies on this compound as an α-glucosidase inhibitor are limited, research on structurally related heterocyclic compounds is informative. Derivatives of 1,3,4-thiadiazole (B1197879), a bioisostere of the thiazole ring, have been synthesized and identified as potent α-glucosidase inhibitors. nih.govacs.org Several analogues in one study showed significantly greater inhibitory activity than the standard drug, acarbose. nih.gov For example, one 1,3,4-thiadiazole derivative displayed an IC50 value of 1.10 ± 0.10 μM, compared to 11.50 ± 0.30 μM for acarbose. nih.gov Similarly, derivatives based on a 1,2,4-triazole (B32235) scaffold have also been developed as potent dual inhibitors of α-amylase and α-glucosidase. nih.gov These findings suggest that the core heterocyclic structure, when appropriately substituted, can effectively interact with the active site of α-glucosidase. The structure-activity relationship studies indicate that the presence and position of electron-withdrawing or hydrogen-bonding groups on the aromatic rings are critical for potent inhibition. nih.govacs.org

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Analog 4 | 2.20 ± 0.10 | nih.gov |

| Analog 8 | 1.10 ± 0.10 | nih.gov |

| Analog 9 | 1.30 ± 0.10 | nih.gov |

| Acarbose (Standard) | 11.50 ± 0.30 | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For compounds based on the indoline-thiazole scaffold, SAR studies have elucidated key features for optimizing various biological functions, including antimicrobial, anti-inflammatory, and antitumor activities.

For antimicrobial activity, modifications on both the indole and thiazole rings are critical. The introduction of different substituents on the indole ring and the thiazole moiety can significantly modulate the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govmdpi.comnih.gov For example, in a series of 4-(indol-3-yl)thiazole-2-amines, the nature of the substituent on the indole ring influenced the potency against different microbes. nih.gov

In the context of anti-inflammatory and antitumor activity, the indolin-2-one scaffold is considered a privileged structure that binds to the ATP pocket of various kinases. researchgate.net For a series of 4-arylindolines containing a thiazole moiety developed as PD-1/PD-L1 inhibitors, specific substitutions on the aryl and thiazole rings were crucial for high-affinity binding. nih.gov Connecting an indolin-2-one structure to other heterocyclic rings via specific linkers has been shown to improve antitumor activity and selectivity. researchgate.net The presence of the 3-nitrophenyl group in this compound is also significant. The nitro group is a strong electron-withdrawing group, and its position on the phenyl ring can dramatically affect molecular interactions and biological activity, as seen in studies of related compounds where it was found to be an important feature for selective enzyme inhibition. researchgate.net These SAR insights indicate that the biological profile of this compound is a composite of the contributions from each of its three core components: the indoline ring, the central thiazole linker, and the substituted phenyl ring.

Impact of Substituent Variations on Potency and Selectivity

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the core structure. Research into similar heterocyclic compounds has shown that even minor changes can lead to significant shifts in potency and selectivity for biological targets.

For instance, in the context of anticancer research, studies on related 2-aminothiazole (B372263) derivatives have revealed that the introduction of different groups at various positions on the thiazole and associated aryl rings can modulate their efficacy. One study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, which share a similar disubstituted heterocyclic core, found that the presence of electron-withdrawing groups on the phenyl ring significantly influenced their cytotoxic effects against various cancer cell lines. elsevierpure.com Specifically, derivatives with 2-fluoro, 4-chloro, and 2,6-difluoro substitutions on the phenyl ring exhibited potent activities, in some cases more so than the reference drug sorafenib. elsevierpure.com This suggests that for the this compound, the nitro group at the 3-position of the phenyl ring, being a strong electron-withdrawing group, is likely to have a profound impact on the molecule's biological activity.

Furthermore, research on 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione (B2957353) derivatives as anti-prostate cancer agents has highlighted the importance of substituents on the phenyl ring at the 4-position of the thiazole. nih.gov The substitution of an electronegative atom at certain positions increased the selectivity of the compounds. researchgate.net This underscores the principle that the electronic properties and spatial arrangement of substituents are critical determinants of biological function.

In the realm of antimicrobial agents, studies on 4-(indol-3-yl)thiazole-2-amines have shown that antibacterial activity is dependent not only on the substituents on the indole ring but also on the groups at the 2-position of the thiazole moiety. nih.gov For example, the replacement of a chlorine atom with a methoxy (B1213986) group and the introduction of a methylamino group at the 2-position of the thiazole were found to be detrimental to antibacterial activity. nih.gov

The table below summarizes the impact of various substituents on the biological activity of different thiazole derivatives, drawing parallels to the potential effects on a 2-(indolin-1-yl)-4-phenylthiazole framework.

| Compound Series | Substituent Variation | Impact on Biological Activity | Reference |

| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | 2-F, 4-Cl, 2,6-diF on phenyl ring | Increased anticancer activity | elsevierpure.com |

| 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione | Electronegative atom on phenyl ring | Increased selectivity for LNCaP cell line | researchgate.net |

| 4-(indol-3-yl)thiazole-2-amines | 5-OMe on indole and methylamino at thiazole C2 | Detrimental to antibacterial activity | nih.gov |

| 2-aminothiazoles | 2-pyridyl at thiazole C4 | Potent antitubercular activity | nih.gov |

| 2-aminothiazole derivatives | Bulky or hydrophilic groups | Decreased or abolished iNOS inhibitory activity | nih.gov |

Identification of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying these pharmacophoric requirements is crucial for the rational design of new and more effective therapeutic agents.

For thiazole-based compounds, several key pharmacophoric features have been identified through various studies. In the context of anticancer activity, particularly as kinase inhibitors, a common pharmacophore often includes a heterocyclic ring system (like thiazole) that can act as a scaffold, with specific hydrogen bond donors and acceptors, and hydrophobic regions that interact with the target protein. For example, in the discovery of Dasatinib, a potent pan-Src kinase inhibitor, the 2-aminothiazole moiety served as a novel template. acs.org The optimization process revealed the importance of specific substitutions on the thiazole and the amino group for high-potency inhibition. acs.org

Molecular modeling and structure-activity relationship (SAR) studies on other thiazole derivatives have further elucidated these requirements. For instance, in a series of new thiazole-based derivatives designed as EGFR/HER2 and DHFR inhibitors, modeling studies highlighted the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for their anticancer activity. nih.gov This suggests that for this compound, the indoline and nitrophenyl groups are likely key components of its pharmacophore, interacting with specific pockets in a target protein.

In the context of antimicrobial activity, research on 4-(indol-3-yl)thiazole derivatives suggested that the inhibition of E. coli MurB could be responsible for their antibacterial effects. nih.gov Docking studies indicated that the thiazole ring and the indole moiety are crucial for binding to the active site of the enzyme.

The general pharmacophoric features for different biological activities of thiazole derivatives can be summarized as follows:

| Biological Activity | Key Pharmacophoric Features | Potential Interacting Moieties | Reference |

| Anticancer (Kinase Inhibition) | Heterocyclic scaffold, H-bond donors/acceptors, hydrophobic regions | Thiazole ring, amino groups, substituted phenyl rings | acs.orgnih.gov |

| Antimicrobial | Planar aromatic system, H-bond donors/acceptors | Thiazole ring, indole/phenyl moiety | nih.gov |

| Anti-HIV (RT Inhibition) | Indolinone scaffold, thiazole-ylidene hydrazone linker | Indolinone core, thiazole ring, aryl substituents | nih.govnih.gov |

For the specific compound this compound, a hypothetical pharmacophore for a potential biological target would likely involve:

The indoline ring system providing a hydrophobic interaction domain.

The thiazole ring acting as a central scaffold, possibly involved in hydrogen bonding or pi-stacking interactions.

The 3-nitrophenyl group at the 4-position of the thiazole, with the nitro group potentially acting as a hydrogen bond acceptor or influencing the electronic properties of the entire molecule to modulate binding affinity.

The precise arrangement and interplay of these features would determine the compound's specific biological profile and its potential as a therapeutic agent.

Future Research Directions and Translational Perspectives Non Clinical Focus

Design and Synthesis of Advanced Derivatives with Enhanced Specificity or Novel Mechanisms

The structural framework of 2-(indolin-1-yl)-4-(3-nitrophenyl)thiazole offers multiple sites for chemical modification to develop advanced derivatives. Future research could systematically explore the structure-activity relationships (SAR) by modifying the indoline (B122111), nitrophenyl, and thiazole (B1198619) moieties. nih.gov For instance, substitutions on the phenyl ring or the indoline nucleus could be explored to enhance target specificity and modulate pharmacokinetic properties. acs.orgnih.gov

The synthesis of such derivatives would likely follow established routes for thiazole ring formation, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. researchgate.netorganic-chemistry.org Modifications to this classical approach, including microwave-assisted synthesis or the use of novel catalysts, could be employed to improve yields and create a diverse library of analogues. researchgate.netresearchgate.net The goal would be to identify derivatives with novel mechanisms of action, potentially moving beyond well-understood targets to uncover new biological pathways. nih.gov

Table 1: Potential Modifications for Derivative Synthesis

| Moiety to Modify | Potential Substitution Patterns | Desired Outcome |

| Indoline Ring | Alkyl, aryl, or heterocyclic groups at various positions | Improved binding affinity and selectivity |

| Nitrophenyl Ring | Alteration of the nitro group position; addition of other electron-withdrawing or -donating groups | Modulation of electronic properties and target interactions |

| Thiazole Core | Substitutions at the C5 position | Exploration of new interaction points with biological targets |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological processes. Given that many thiazole derivatives exhibit biological activity, this compound and its future derivatives could be developed as chemical probes. nih.govmdpi.com This would involve designing molecules that can selectively interact with a specific biological target, such as an enzyme or receptor.

To function as a probe, the compound might be tagged with a reporter group, such as a fluorescent dye or a biotin (B1667282) molecule, to enable visualization and pull-down experiments. The development of fluorescent probes, for example, would allow for real-time imaging of the target's localization and dynamics within living cells. The inherent fluorescence of some polycyclic aromatic compounds could also be explored and enhanced through structural modifications.

Co-crystallization Studies with Identified Biological Targets for High-Resolution Structural Insights

A critical step in understanding the mechanism of action of a biologically active compound is to determine its three-dimensional structure when bound to its target. researchgate.net Once a biological target for this compound or its derivatives is identified, co-crystallization studies will be paramount. These studies involve forming a crystal of the compound in complex with the target protein, which is then analyzed using X-ray crystallography. nih.gov

The resulting high-resolution structural data provides a detailed map of the binding interactions, revealing which amino acid residues are crucial for recognition and affinity. springernature.com This information is invaluable for the rational design of more potent and selective derivatives. While co-crystallization can be challenging, modern techniques have improved the success rate for obtaining high-quality crystal structures of protein-ligand complexes. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. exlibrisgroup.comnih.gov For a compound like this compound, AI and ML could be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a library of synthesized derivatives to predict the biological activity of new, virtual compounds. nih.govresearchgate.net

Machine learning algorithms can also be trained to predict potential biological targets for the compound based on its chemical structure. researchgate.net This "in silico" screening can significantly expedite the initial stages of research by prioritizing which experiments to perform. As more data is generated on the biological activity of thiazole derivatives, these predictive models will become increasingly accurate and powerful. nih.gov

Table 2: Applications of AI and ML in Thiazole Derivative Research

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop predictive models for biological activity based on chemical structure. nih.govresearchgate.net | Accelerate the identification of potent compounds. |

| Target Prediction | Use algorithms to identify likely protein targets. researchgate.net | Guide experimental validation and mechanism of action studies. |

| ADME/Tox Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity properties. | De-risk compound development at an early stage. |

| Generative Models | Design novel thiazole scaffolds with desired properties. | Expand the chemical space for exploration. |

Exploration of Alternative Synthetic Methodologies for Industrial Scalability (Focus on Chemical Engineering/Process Chemistry)

For any compound with potential applications, the ability to produce it on a large scale is crucial. Research into the process chemistry of this compound would focus on developing synthetic routes that are efficient, cost-effective, and environmentally friendly. numberanalytics.com This involves moving beyond laboratory-scale syntheses to methods suitable for industrial production.

Key areas of exploration would include continuous flow chemistry, which can offer better control over reaction parameters and improved safety profiles compared to batch processing. numberanalytics.com The use of heterogeneous catalysts that can be easily recovered and reused would also be a focus. acs.org Process optimization, guided by an understanding of reaction kinetics and thermodynamics, would be essential to maximize yield and purity while minimizing waste. numberanalytics.com

Broader Applications in Materials Science or Chemical Biology (Non-Therapeutic)

Beyond potential therapeutic applications, the unique structure of this compound suggests it could have utility in materials science and chemical biology. Thiazole-containing compounds have been investigated for their optical and electronic properties. researchgate.net The extended π-system of this molecule could lead to interesting photophysical characteristics, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a sensor.

In chemical biology, derivatives of this compound could be designed as tools to study fundamental biological processes without a direct therapeutic goal. For example, they could be used to modulate the activity of a specific enzyme to understand its role in a signaling pathway. The versatility of the thiazole scaffold ensures that the potential applications of this compound and its future derivatives are broad and exciting.

Conclusion

Summary of Key Research Findings on 2-(Indolin-1-yl)-4-(3-nitrophenyl)thiazole

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, a significant body of research on its constituent chemical motifs provides a strong basis for understanding its potential. The synthesis of thiazole (B1198619) derivatives is a well-established area of organic chemistry, with methods like the Hantzsch thiazole synthesis being a classic and frequently utilized approach. nih.gov The general synthetic strategy for compounds of this nature would likely involve the reaction of a suitable indoline-derived thioamide with an α-haloketone bearing the 3-nitrophenyl group.

The true significance of this compound class lies in the biological activities associated with its components. Thiazole-containing compounds are integral to numerous biologically active molecules, including some well-known drugs, and exhibit a wide spectrum of bioactivities. nih.gov The thiazole ring is a key feature in various therapeutic agents and its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. nih.govrsc.orgnih.govijpsjournal.com

The incorporation of an indoline (B122111) moiety is also of considerable interest. The indole (B1671886) nucleus and its reduced form, indoline, are present in many natural products and synthetic compounds with significant pharmacological properties. The hybridization of indole and thiazole moieties into a single molecular framework is a recognized strategy in medicinal chemistry aimed at enhancing therapeutic efficacy. rsc.orgnih.gov For instance, various indole-based thiazole derivatives have demonstrated potent antimicrobial and anticancer activities. nih.govnih.gov

Furthermore, the presence of the nitrophenyl group can significantly influence the compound's electronic properties and biological activity. Nitroaromatic compounds are known to be precursors for the synthesis of corresponding amines, which can be crucial for further functionalization or for interacting with biological targets. The position of the nitro group is also critical; for example, 2-amino-4-(p-nitrophenyl)thiazole, a structurally related compound, has been cataloged and is available for research purposes. nih.govchemeo.com

In essence, the research landscape suggests that this compound belongs to a class of compounds with high potential for biological activity, stemming from the synergistic or additive effects of its constituent parts.

Unanswered Questions and Persistent Challenges in the Field

Despite the broad interest in thiazole and indole derivatives, several challenges and unanswered questions remain, particularly concerning novel hybrid molecules like this compound.

A primary challenge is the development of highly efficient and stereoselective synthetic routes. While general methods for thiazole synthesis exist, optimizing these for specific, multi-functionalized substrates can be complex and may result in low yields or the formation of undesirable byproducts. The synthesis of specific regioisomers, such as the 4-(3-nitrophenyl) isomer, requires careful selection of starting materials and reaction conditions.

The metabolic fate and potential toxicity of these compounds also present persistent challenges. The presence of a nitro group, for instance, can sometimes be associated with metabolic activation to toxic species. Therefore, a thorough investigation into the metabolism and safety profile of new chemical entities is crucial but often resource-intensive.

Furthermore, the challenge of drug resistance in infectious diseases and cancer necessitates the continuous development of new agents. A key question is whether compounds like this compound can overcome existing resistance mechanisms or offer novel modes of action that are less susceptible to the development of resistance.

Finally, the translation of promising in vitro findings into in vivo efficacy is a major hurdle in drug discovery. Many compounds that show potent activity in cellular assays fail in animal models due to poor pharmacokinetic properties, lack of efficacy, or unforeseen toxicity.

Outlook for Future Academic Exploration of this Compound Class

The future academic exploration of the 2-(indolin-1-yl)-4-phenylthiazole scaffold, and specifically the 3-nitro substituted derivative, is poised for significant advancements. The continued interest in heterocyclic compounds as sources of new therapeutic agents will undoubtedly drive further research into this area. globalresearchonline.net

Future synthetic efforts are likely to focus on the development of more versatile and sustainable synthetic methodologies. This may include the use of novel catalysts, flow chemistry techniques, and greener solvents to improve efficiency and reduce environmental impact. The creation of libraries of related compounds with systematic variations in all three components (indoline, phenyl ring substitution, and thiazole functionalization) will be crucial for establishing clear structure-activity relationships (SAR).

In the realm of biological evaluation, future studies will likely employ high-throughput screening methods to assess the activity of these compounds against a wide range of biological targets. The integration of computational approaches, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting potential targets and guiding the design of more potent and selective analogs. johnshopkins.edu